

WR99210 for Selection of Genetically Modified Plasmodium: Application Notes and Protocols

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Compound of Interest

Compound Name:	WR99210
CAS No.:	30711-93-4; 30737-44-1; 47326-86-3
Cat. No.:	B15612203

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Abstract

The antifolate compound **WR99210** is an indispensable tool in molecular parasitology for the selection of genetically modified Plasmodium parasites. This dihydrotriazine agent potently inhibits the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, a critical component of the folate biosynthesis pathway.[1] Conversely, the human dihydrofolate reductase (hDHFR) enzyme is significantly less sensitive to **WR99210**. This differential sensitivity forms the basis of a powerful positive selection system.[1][2] By introducing a plasmid encoding the hDHFR gene, researchers can confer resistance to **WR99210**, enabling the selective growth of transgenic parasites. This application note provides detailed protocols and quantitative data for the use of **WR99210** in the selection of genetically modified Plasmodium falciparum and Plasmodium berghei.

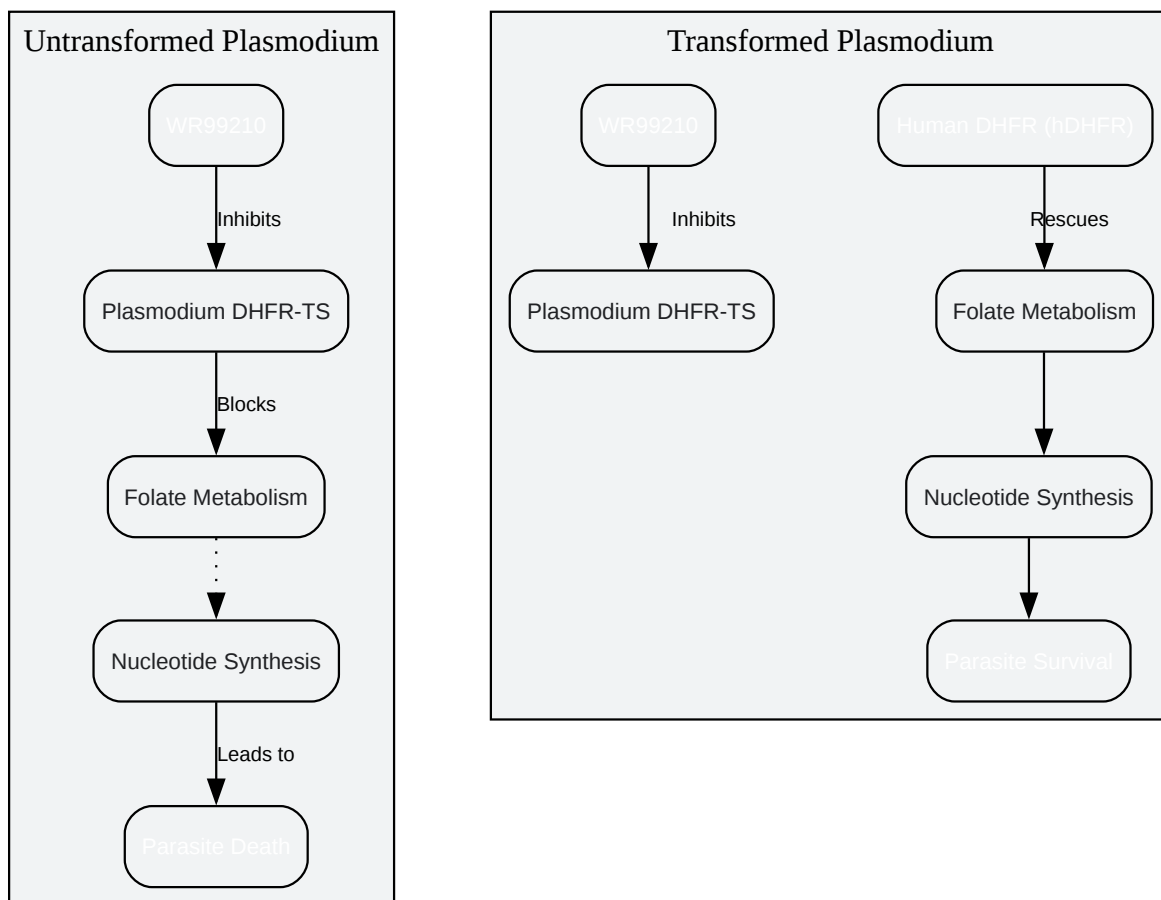
Introduction

Genetic manipulation of Plasmodium species is a cornerstone of malaria research, facilitating the study of gene function, drug resistance mechanisms, and vaccine development. A key component of these genetic modification workflows is the ability to select for parasites that have been successfully transformed with exogenous DNA. The **WR99210**/hDHFR selection system is one of the most widely used methods for this purpose.^[1]

WR99210 [4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine] is a potent inhibitor of the parasite's bifunctional DHFR-TS enzyme, which is essential for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.^[1] Inhibition of this enzyme leads to parasite death. However, parasites expressing the human ortholog, hDHFR, are resistant to **WR99210** and can survive in its presence.^{[2][3]} This allows for the positive selection of parasites that have been successfully transfected with a plasmid carrying the hDHFR gene as a selectable marker.

Mechanism of Action and Selection Principle

The utility of **WR99210** as a selection agent stems from its high affinity for the Plasmodium DHFR domain while exhibiting low affinity for the human counterpart. This selective inhibition allows for a clear distinction between untransformed and transformed parasites.



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Mechanism of **WR99210** action and hDHFR-based resistance.

Quantitative Data: **WR99210** Potency and Resistance Levels

The following tables summarize the effective concentrations of **WR99210** against wild-type Plasmodium and the fold-resistance observed in transgenic parasites expressing hDHFR.

Table 1: In Vitro Activity of **WR99210** against Plasmodium falciparum

Parasite Line	Genotype	IC ₅₀ (nM)	Fold Resistance	Reference
FCB	Wild-type	~0.65 - 2.6	-	[2][4]
T1+MTX	Transformed (episomal hDHFR)	>2,660	~4,000	[2]
T2+MTX	Transformed (episomal hDHFR)	>2,660	~4,000	[2]

 Table 2: In Vivo and In Vitro Resistance to **WR99210** in Plasmodium berghei

Parasite Line	Genotype	Fold Resistance	Reference
Transfected	Episomal hDHFR	~1,000	[5][6]
Transfected	Single-copy integrated hDHFR	~5	[5][6]

Experimental Protocols

Preparation of **WR99210** Stock Solution

- Reagent: **WR99210** (Jacobus Pharmaceuticals, Princeton, NJ; molecular weight 394.35 g/mol).
- Solvent: Dissolve **WR99210** in tissue culture-grade water.[7]
- Stock Concentration: Prepare a 25 µM working stock solution.[7]
- Sterilization: Sterile-filter the stock solution.
- Storage: Store in aliquots at -80 °C.[7]

Protocol 1: Selection of Transfected *P. falciparum* In Vitro

This protocol is adapted from methodologies used in CRISPR/Cas9-mediated gene editing and other transfection experiments.[7][8]

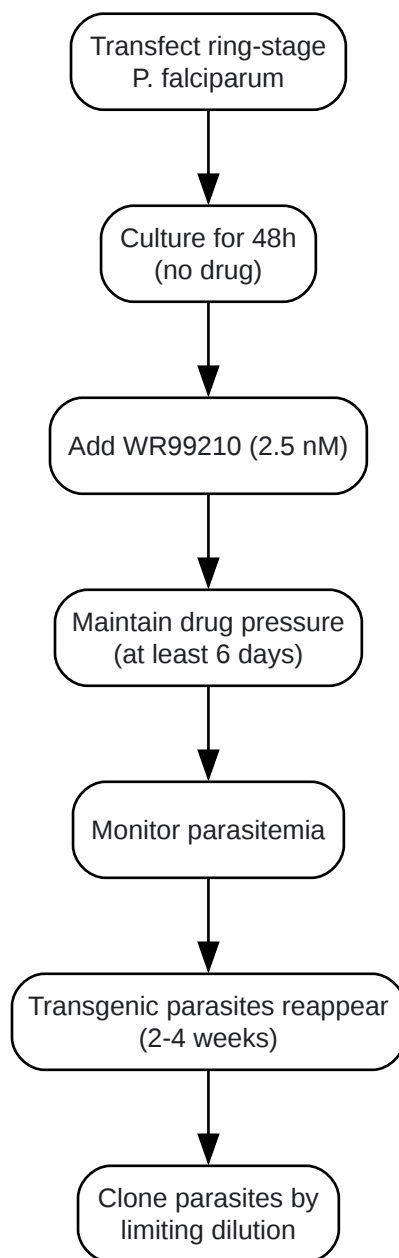
Materials:

- *P. falciparum* culture
- Complete culture medium (RPMI 1640 with appropriate supplements)
- Transfection plasmid containing the hDHFR selectable marker
- **WR99210** stock solution (25 μ M)
- Erythrocytes

Procedure:

- **Transfection:** Transfect ring-stage *P. falciparum* parasites with the plasmid DNA using standard electroporation protocols.
- **Initial Culture:** After transfection, culture the parasites for 48 hours without drug pressure to allow for expression of the resistance marker.
- **Drug Selection:**
 - On day 2 post-transfection, add **WR99210** to the culture medium to a final concentration of 2.5 nM.[7] If parasites express wild-type *P. falciparum* DHFR, a concentration of 1.5 nM may be sufficient.[7]
 - For protocols involving a second selectable marker like blasticidin, add it at the appropriate concentration (e.g., 2.5 μ g/mL).[7]
- **Maintenance and Monitoring:**

- Maintain the drug pressure for at least 6 days.^[7] In some cases, selection can be maintained until edited parasites are detected.
- Monitor parasitemia regularly by Giemsa-stained blood smears. Ensure parasitemia does not exceed 10%.
- Parasites should become undetectable around 6-7 days post-transfection.^[7] The appearance of abundant gametocytes during this period may indicate culture stress and a lower likelihood of successful transfection.^[7]
- Recovery: Transgenic parasites will typically reappear in the culture within 2-4 weeks post-transfection.
- Cloning: Once a stable population of transgenic parasites is established, clone the parasites by limiting dilution to obtain a clonal line.



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Workflow for in vitro selection of transgenic *P. falciparum*.

Protocol 2: Selection of Transfected *P. berghei* In Vivo

This protocol is based on methods for generating transgenic rodent malaria parasites.[9]

Materials:

- *P. berghei* schizonts

- Transfection plasmid containing the hDHFR selectable marker
- Laboratory mice
- **WR99210** solution for injection

Procedure:

- Transfection: Transfect purified *P. berghei* schizonts with the plasmid DNA using a Nucleofector device.[9]
- Infection: Immediately inject the transfected schizonts intravenously into a mouse.
- Drug Administration:
 - Administer **WR99210** to the mice. The exact dosage and administration schedule may need to be optimized.
 - When using hDHFR as a second selectable marker in parasites already resistant to pyrimethamine, it is recommended to perform the **WR99210** selection in two to three mice to increase the chances of selecting the desired double-transgenic mutants.[9]
- Monitoring:
 - Starting from day 10 post-injection, monitor for the appearance of drug-resistant parasites by making thin blood smears from tail blood.[9]
- Passage: Once drug-resistant parasites are detected, passage the infection to new mice to expand the parasite population.

Important Considerations

- Purity of **WR99210**: The efficacy of **WR99210** can be compromised by the presence of a regioisomer that is inactive.[1] It is crucial to use a reliable source of **WR99210** and to monitor stocks for potential degradation, especially if not stored as a hydrochloride salt or if exposed to basic conditions.[1][10]

- Combined Drug Selection: **WR99210**/hDHFR can be used in conjunction with other selectable marker systems, such as pyrimethamine/*Toxoplasma gondii* DHFR-TS or blasticidin S/blasticidin S deaminase, for sequential genetic manipulations.[5][7][9] When used as a second marker after pyrimethamine selection, the resistance to **WR99210** is lower, necessitating careful selection protocols.[9]
- Negative Selection: The hDHFR marker can be combined with a negative selectable marker, such as yeast cytosine deaminase/uracil phosphoribosyltransferase (yFCU), for gene deletion experiments using double crossover recombination.[11][12]

Conclusion

The **WR99210**/hDHFR selection system is a robust and versatile tool for the genetic modification of *Plasmodium* parasites. By understanding the mechanism of action and adhering to optimized protocols, researchers can effectively select for and isolate transgenic parasites, thereby advancing our understanding of malaria parasite biology and contributing to the development of new interventions.

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